Absolute Configuration via X-ray Crystallography
The absolute configuration of the (S)-enantiomer (CAS 870849-70-0, the free base) has been unambiguously determined by single-crystal X-ray diffraction, a level of structural proof not universally available for its regioisomeric analogs [1]. The crystal data unequivocally define the three-dimensional geometry of the chiral amine and its spatial relationship to the ortho-fluorine and nitrile groups. This structural clarity directly impacts the reliability of computational modeling and structure-based drug design for this specific scaffold.
| Evidence Dimension | Absolute configuration and 3D molecular geometry |
|---|---|
| Target Compound Data | Monoclinic, C2 space group; a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 |
| Comparator Or Baseline | 4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride (CAS 1461706-66-0) and 3-(1-Aminoethyl)-4-fluorobenzonitrile (CAS 1270496-29-1) |
| Quantified Difference | Not quantified; crystal structure for target compound is available and published; crystal structures for the specific regioisomeric analogs are not publicly reported in this context. |
| Conditions | Single-crystal X-ray diffraction, solved by vector search methods and refined to R(1) = 0.053 for 2043 observed reflections. |
Why This Matters
Procurement decisions for chiral intermediates in medicinal chemistry hinge on definitive stereochemical proof; the target compound's published crystal structure provides this assurance, whereas regioisomers lack comparable public data.
- [1] Moers, F.G., et al. (1995). Journal of Chemical Crystallography, 25(7), 429-432. View Source
